molecular formula C20H21BrO7 B14943611 (2-Bromo-3,4,5-trimethoxyphenyl)[3-(3,4-dimethoxyphenyl)oxiran-2-yl]methanone

(2-Bromo-3,4,5-trimethoxyphenyl)[3-(3,4-dimethoxyphenyl)oxiran-2-yl]methanone

Cat. No.: B14943611
M. Wt: 453.3 g/mol
InChI Key: XSOKVZSNRIPFHE-UHFFFAOYSA-N
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Description

The compound (2-Bromo-3,4,5-trimethoxyphenyl)[3-(3,4-dimethoxyphenyl)oxiran-2-yl]methanone is a complex organic molecule that features a combination of bromine, methoxy, and oxirane functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-3,4,5-trimethoxyphenyl)[3-(3,4-dimethoxyphenyl)oxiran-2-yl]methanone typically involves multiple steps:

    Formation of the Trimethoxyphenyl Intermediate: The starting material, 3,4,5-trimethoxybenzaldehyde, undergoes bromination to introduce the bromine atom at the 2-position, forming 2-bromo-3,4,5-trimethoxybenzaldehyde.

    Oxirane Ring Formation: The intermediate is then reacted with a suitable epoxidizing agent, such as m-chloroperbenzoic acid, to form the oxirane ring.

    Coupling with Dimethoxyphenyl Group: The final step involves coupling the oxirane intermediate with 3,4-dimethoxyphenylacetic acid under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, or the oxirane ring, opening it to form diols.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Diols and dehalogenated products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new organic compounds.

Biology

Biologically, the compound’s potential to interact with various enzymes and receptors makes it a candidate for drug discovery and development. Its methoxy and bromine groups can enhance binding affinity and specificity towards biological targets.

Medicine

In medicinal chemistry, the compound’s structure suggests potential applications as an anti-cancer or anti-inflammatory agent. The presence of the oxirane ring is particularly interesting for its potential to form covalent bonds with biological macromolecules, leading to irreversible inhibition of target enzymes.

Industry

Industrially, the compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of (2-Bromo-3,4,5-trimethoxyphenyl)[3-(3,4-dimethoxyphenyl)oxiran-2-yl]methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The oxirane ring can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition. The methoxy groups can enhance the compound’s binding affinity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    (2-Bromo-3,4,5-trimethoxyphenyl)methanol: This compound shares the trimethoxyphenyl and bromine groups but lacks the oxirane ring.

    3,4,5-Trimethoxyphenylacetic acid: Similar in structure but without the bromine and oxirane functionalities.

    Combretastatin A-4: Contains the trimethoxyphenyl group and is known for its anti-cancer properties.

Uniqueness

The uniqueness of (2-Bromo-3,4,5-trimethoxyphenyl)[3-(3,4-dimethoxyphenyl)oxiran-2-yl]methanone lies in its combination of functional groups, which confer a wide range of reactivity and potential applications. The presence of both bromine and oxirane groups allows for diverse chemical transformations and biological interactions, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H21BrO7

Molecular Weight

453.3 g/mol

IUPAC Name

(2-bromo-3,4,5-trimethoxyphenyl)-[3-(3,4-dimethoxyphenyl)oxiran-2-yl]methanone

InChI

InChI=1S/C20H21BrO7/c1-23-12-7-6-10(8-13(12)24-2)17-20(28-17)16(22)11-9-14(25-3)18(26-4)19(27-5)15(11)21/h6-9,17,20H,1-5H3

InChI Key

XSOKVZSNRIPFHE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C(O2)C(=O)C3=CC(=C(C(=C3Br)OC)OC)OC)OC

Origin of Product

United States

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